Albocycline

描述

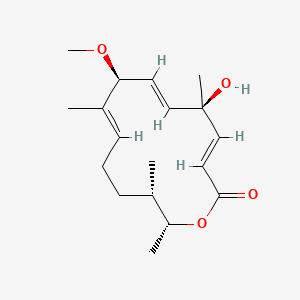

Albocycline is a macrolide polyketide with known antibacterial properties and some antifungal activity . It is the main active compound produced by Streptomyces sp. OR6 . This compound has been found to efficiently suppress the germination of conidiospores .

Synthesis Analysis

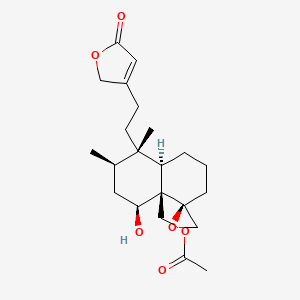

The first total synthesis of this compound was reported in 1987 in 40 total steps . A more recent approach reported a concise total synthesis of (-)-albocycline in 14 steps from commercially available methyl ®-3-hydroxybutyrate . Key steps in this synthesis include highly regio- and stereoselective reactions of chiral N-sulfinyl metallodienamines (NSMDs) with aldehydes and the Davis oxaziridine .Molecular Structure Analysis

This compound is a complex molecule that includes a 14-membered macrolactone, four stereogenic centers (two of which are doubly allylic), and three (E)-alkenes (one of which is trisubstituted) . The correct structure and absolute stereochemistry of this compound were established in 1983 by X-ray crystallography .Chemical Reactions Analysis

The synthesis of this compound involves several key reactions, including highly regio- and stereoselective reactions of chiral N-sulfinyl metallodienamines (NSMDs) with aldehydes and the Davis oxaziridine . In addition, the Horner-Wadsworth-Emmons olefination of N-sulfinyl imines is used .Physical and Chemical Properties Analysis

This compound is a colorless oil . Its empirical formula is C18H28O4 , and its molecular weight is 308.41 .科学研究应用

抗真菌剂

Albocycline 是一种具有抗真菌特性的生物活性化合物。 它对土壤传播的真菌病原体有效,可以抑制分生孢子的萌发 .

抗菌特性

这种大环内酯聚酮化合物以其抗菌能力而闻名。 它阻止 N-乙酰葡萄糖胺掺入肽聚糖,肽聚糖是包围细菌细胞的保护性聚合物 .

农业生物防治

由于其抗真菌活性,this compound 可用作农业中的生物防治剂,以保护植物免受真菌感染 .

药物研究

This compound 的抗菌和抗真菌特性使其成为药物研究中开发新型抗生素的关注化合物 .

土壤健康管理

它控制土壤传播病原体的能力也表明它在土壤健康管理实践中的潜在应用 .

合成生物学

未来方向

Albocycline has been identified as an effective agent against Verticillium dahliae, a soil-borne fungal disease that affects olive trees . This suggests that Streptomyces sp. OR6, or other this compound-producing strains, could be used as a promising tool for the biological control of Verticillium wilt . Further genomic assays are needed to identify the true molecular target(s) of this compound .

作用机制

Target of Action

Albocycline is a macrolactone natural product with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) . Instead, it appears to modulate NADPH ratios and upregulate redox sensing in the cell .

Mode of Action

Instead, it appears to modulate NADPH ratios and upregulate redox sensing in the cell . This modulation of NADPH ratios and upregulation of redox sensing could potentially disrupt the normal functioning of the cell, leading to its potent activity against MRSA and VRSA .

Biochemical Pathways

It is suggested that this compound modulates nadph ratios and upregulates redox sensing in the cell . This could potentially affect various biochemical pathways in the cell, particularly those related to energy production and redox homeostasis . Further genomic assays are needed to identify the true molecular targets of this compound .

Result of Action

This compound has been found to have potent activity against MRSA and VRSA . It can efficiently suppress the germination of conidiospores . This suggests that this compound’s action results in the disruption of normal cellular processes, leading to the death of the bacteria .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, it has been found to be effective in the rhizosphere of olive trees against Verticillium dahliae . .

生化分析

Biochemical Properties

Albocycline interacts with various biomolecules in the cell. It is a macrolide polyketide with known antibacterial properties and some antifungal activity . It has been found to efficiently suppress the germination of conidiospores . The detailed molecular geometry of this compound (C18H28O4) has been examined by X-ray crystal analysis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has potent activity against MRSA and vancomycin-resistant S. aureus . It does not target bacterial peptidoglycan biosynthesis or the ribosome; rather, it appears to modulate NADPH ratios and upregulate redox sensing in the cell .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It does not target bacterial peptidoglycan biosynthesis or the ribosome . Instead, it appears to modulate NADPH ratios and upregulate redox sensing in the cell . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Its synthesis has been achieved in 14 steps from commercially available methyl ®-3-hydroxybutyrate . This suggests that this compound is stable and does not degrade rapidly in laboratory conditions.

Metabolic Pathways

It is known to modulate NADPH ratios , suggesting that it interacts with enzymes or cofactors involved in the NADPH pathway

属性

IUPAC Name |

(3E,5R,6E,8S,9E,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/b11-9+,12-10+,14-8+/t13-,15+,16-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWWNDLILWPPJP-REXWONOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC/C=C(/[C@H](/C=C/[C@@](/C=C/C(=O)O[C@@H]1C)(C)O)OC)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601113147 | |

| Record name | (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601113147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25129-91-3 | |

| Record name | (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25129-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Albocycline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025129913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E,5R,6E,8S,9E,13S,14R)-5-Hydroxy-8-methoxy-5,9,13,14-tetramethyloxacyclotetradeca-3,6,9-trien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601113147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25129-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

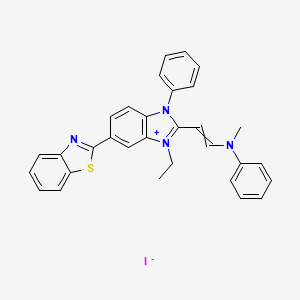

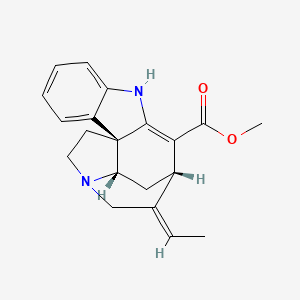

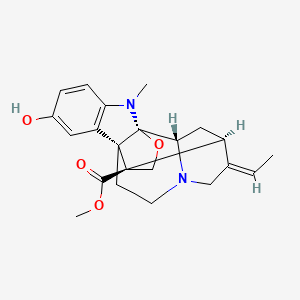

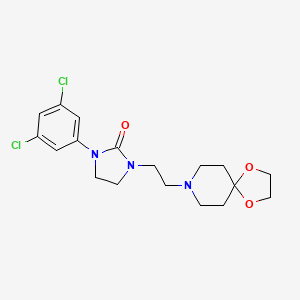

Feasible Synthetic Routes

Q1: What is the mechanism of action of Albocycline?

A1: this compound inhibits nicotinate biosynthesis in Bacillus subtilis cells. Specifically, it disrupts a step in the pathway prior to quinolinate formation. [] This inhibition can be reversed by the addition of nicotinic acid, nicotinamide, and to a lesser extent, quinolinate. [] Recent research suggests that this compound might also interfere with peptidoglycan biosynthesis in Staphylococcus aureus. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C18H28O4 and a molecular weight of 308.4 g/mol. [, ]

Q3: What are some key spectroscopic features of this compound?

A3: Spectroscopic analyses, including infrared (IR) and nuclear magnetic resonance (NMR), have been crucial in elucidating the structure of this compound. These analyses revealed the presence of a hydroxy group, a methoxy group, a lactone ring, three olefinic bonds, and four branched-methyl groups within its structure. [, , ]

Q4: How does the structure of this compound relate to its activity?

A4: this compound belongs to a class of 14-membered macrolide antibiotics. [, ] Research suggests that specific structural features are crucial for its activity. For instance, the presence of a methoxy group at the C(7) position distinguishes it from other macrolides. [] Modifications to the this compound scaffold, like the introduction of amino sugar moieties, are being explored to develop novel macrolide antibiotics. []

Q5: Have there been any studies on modifying the structure of this compound?

A5: Yes, researchers have investigated the biomodification of this compound. Streptomyces venezuelae can convert this compound into 2,3-dihydrothis compound, resulting in a loss of antimicrobial activity. [] This highlights the importance of specific structural features for its activity. Further studies explore the potential of semi-synthetic this compound analogs. []

Q6: What is known about the stability of this compound?

A6: While specific stability data is limited in the provided literature, this compound's structure, containing labile olefinic bonds, suggests potential sensitivity to oxidation. Formulation strategies to enhance its stability, solubility, and bioavailability would be valuable areas for further investigation.

Q7: What organisms produce this compound?

A7: this compound is primarily produced by various Streptomyces species, including Streptomyces sp. OR6, S. brunneogriseus, and S. roseocinereus. [, ] Interestingly, a recent study identified this compound production in Streptomyces sp. AR10, isolated from soil around an ant nest. [] This highlights the diverse environments from which this compound-producing organisms can be isolated. Recently, this compound has also been isolated from Propionicimonas sp. ENT-18. []

Q8: What types of organisms does this compound exhibit activity against?

A8: this compound demonstrates activity against a range of bacteria and fungi. It shows promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains. [] Moreover, it exhibits antifungal activity against plant pathogens like Verticillium dahliae and Rhizoctonia solani. [, ]

Q9: Are there any potential agricultural applications for this compound?

A9: Yes, the antifungal properties of this compound make it a potential biocontrol agent against plant pathogens. For instance, Streptomyces sp. AR10, which produces this compound, effectively suppressed Rhizoctonia damping-off disease in cucumber seedlings. [] This finding suggests its potential application in sustainable agriculture for controlling plant diseases.

Q10: Has this compound been chemically synthesized?

A10: Yes, a total synthesis of (-)-Albocycline has been achieved in 14 steps, starting from commercially available methyl (R)-3-hydroxybutyrate. [] This synthesis employed several novel reactions, including those involving chiral N-sulfinyl metallodienamines (NSMDs), demonstrating the complexity of this compound's structure and the ingenuity required for its synthesis.

Q11: Are there any known analogs or derivatives of this compound?

A11: Research has identified several minor components related to this compound in the culture broth of Streptomyces bruneogriseus. [] These components are primarily oxidation or reduction products of this compound, rather than glycosylated derivatives. One such derivative is 2,3-dihydrothis compound, which exhibits reduced antimicrobial activity. [] Further research explores the potential of semi-synthetic this compound analogs with improved pharmacological properties. []

Q12: What are some important tools for future research on this compound?

A12: Advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) have been crucial in purifying and characterizing this compound and its analogs. [, ] Continued development and application of such techniques will be vital for further research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(ethylamino)-5-oxooxolan-2-yl]-2-hydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]acetamide](/img/structure/B1666729.png)